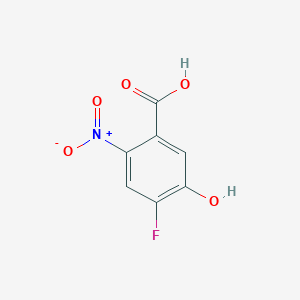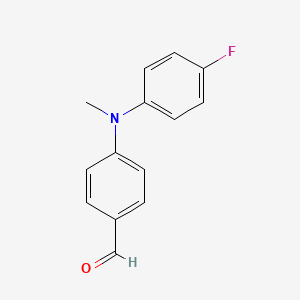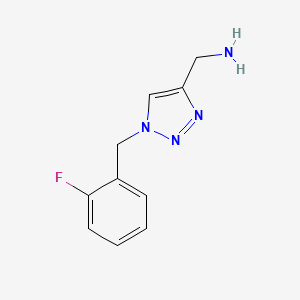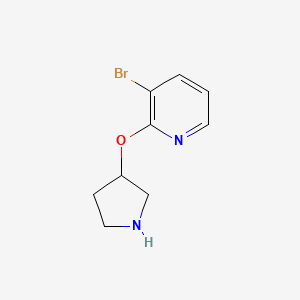
3-Bromo-2-(pyrrolidin-3-yloxy)pyridine
Overview
Description
“3-Bromo-2-(pyrrolidin-3-yloxy)pyridine” is a chemical compound . It is an aminopyridine derivative that possesses unique physicochemical properties.
Synthesis Analysis
The synthesis of pyridine derivatives often involves the application of palladium-catalyzed Suzuki cross-coupling reactions . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(pyrrolidin-3-yloxy)pyridine” can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Synthesis of Novel Compounds
3-Bromo-2-(pyrrolidin-3-yloxy)pyridine and related derivatives are used in the synthesis of new compounds with potential applications. For instance, derivatives of 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been synthesized and evaluated for their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013). Similarly, pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, synthesized from brominated pyrrolo[2,3-b]pyridine, have been used in total synthesis of natural alkaloids like variolin B (Baeza et al., 2010).
Development of Heteroaryl Ethers
The compound has been instrumental in the development of heteroaryl ethers, such as in the oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy groups with arylboronic acids for the preparation of these ethers (Bardhan et al., 2009).
Synthesis of Dithiolium Derivatives
Bromo-substituted pyrrolidin-1-yl derivatives have been synthesized and used to create novel 1,3-dithiolium derivatives, which have potential applications in various fields, including pharmaceuticals (Sarbu et al., 2019).
Antibacterial Activity
Some derivatives of 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile have been tested for their bacteriostatic and antituberculosis activity, showing significant potential as antibacterial agents (Miszke et al., 2008).
Synthesis of Acyclic Pyridine C-Nucleosides
Derivatives of 3-Bromo-2-(pyrrolidin-3-yloxy)pyridine have been used in the synthesis of acyclic pyridine C-nucleosides, although they did not show marked biological activity (Hemel et al., 1994).
Photoreactive Properties
Compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine exhibit interesting photoreactive properties, such as excited-state intramolecular proton transfer, which could have applications in photochemistry and material sciences (Vetokhina et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-4-12-9(8)13-7-3-5-11-6-7/h1-2,4,7,11H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWDFHPJLSADJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(pyrrolidin-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



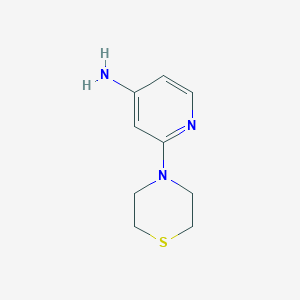
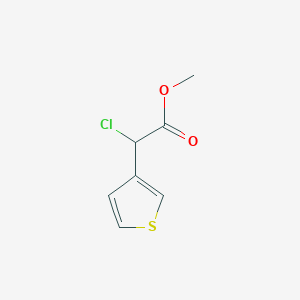
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
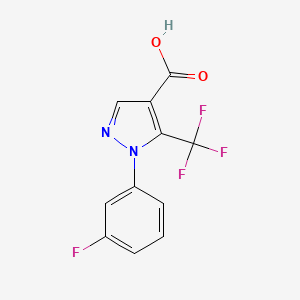


![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)

![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)
